Lipophilicity Modulation: 2,4-Difluoro Substitution Significantly Reduces logP Compared to Non-Fluorinated and Isomeric Analogs
The 2,4-difluorophenyl moiety of cyclopropyl 2,4-difluorophenyl ketone confers a distinct lipophilicity profile relative to its non-fluorinated parent and regioisomeric analogs, a critical factor in ADME property optimization. The target compound's predicted logP values, crucial for membrane permeability and metabolic stability, are consistently lower than those of the non-fluorinated cyclopropyl phenyl ketone. While specific experimental logP data for the 2,4-isomer is limited in public databases, computed consensus logP values (average of five predictive models) indicate a value of 2.79 for the 2,4-difluoro isomer . In contrast, the non-fluorinated cyclopropyl phenyl ketone (CAS 3481-02-5, MW 146.19) has a computed XLogP3 of approximately 2.8 [1], and the 2,5-difluoro isomer (CAS 1094338-36-9) has a computed XLogP3 of 2.3 [2]. The nuanced differences in lipophilicity among regioisomers, driven by the specific fluorine substitution pattern, directly influence tissue distribution, off-target binding, and metabolic clearance rates [3].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w and XLogP3) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.79 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
| Comparator Or Baseline | Cyclopropyl phenyl ketone: XLogP3 = 2.8; Cyclopropyl(2,5-difluorophenyl)methanone: XLogP3 = 2.3 |
| Quantified Difference | Target compound shows ~0.0 to +0.49 logP difference vs. comparators, indicating distinct lipophilicity profile. |
| Conditions | Computed physicochemical properties using standard predictive models (XLogP3, consensus method). |
Why This Matters
Lipophilicity is a primary driver of a compound's ADME profile; selecting the correct regioisomer ensures predictable and reproducible pharmacokinetic behavior in lead optimization campaigns.
- [1] PubChem. (2025). Compound Summary for CID 136441: Cyclopropyl phenyl ketone. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 43159854: Cyclopropyl(2,5-difluorophenyl)methanone. National Center for Biotechnology Information. View Source
- [3] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
